

Early research and literature on 2-Amino-4chloropyridine

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An In-depth Technical Guide to the Early Research and Literature of **2-Amino-4- chloropyridine**

Abstract

2-Amino-4-chloropyridine is a pivotal heterocyclic compound that has served as a fundamental building block in organic synthesis for decades. First synthesized in 1931[1], this pyridine derivative quickly garnered attention for its versatile reactivity, attributed to the presence of the amino group and the chlorine atom on the pyridine ring. Early research focused extensively on establishing efficient synthetic routes, characterizing its physicochemical and spectroscopic properties, and exploring its utility as an intermediate. This guide provides a comprehensive overview of the foundational literature, detailing seminal synthesis protocols, summarizing key quantitative data, and outlining the initial applications that paved the way for its modern use in pharmaceuticals, agrochemicals, and materials science.

Introduction

The study of pyridine and its derivatives has been a cornerstone of heterocyclic chemistry since the initial isolation of pyridine from bone oil by Scottish chemist Thomas Anderson in 1846[1]. Among the vast family of pyridine derivatives, halogenated aminopyridines represent a class of particularly high-value intermediates. **2-Amino-4-chloropyridine** (CAS 19798-80-2) emerged in the early 20th century as a significant compound in this class[2]. Its structural features—a nucleophilic amino group and a halogen atom susceptible to displacement—provide two distinct points for chemical modification. This versatility has made it an indispensable precursor



in the synthesis of a wide array of more complex molecules, including anti-inflammatory agents, antimicrobials, antitumor compounds, herbicides, and plant growth regulators[1][2][3]. This document serves as a technical guide for researchers and drug development professionals, consolidating the early research that established the synthesis and utility of this important molecule.

Physicochemical and Spectroscopic Properties

Early characterization of **2-Amino-4-chloropyridine** established its fundamental physical and chemical properties. These data are crucial for its handling, purification, and use in further synthetic applications.

Physicochemical Data

The quantitative data reported in early and contemporary literature for **2-Amino-4-chloropyridine** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C5H5CIN2	[1][2][4][5][6][7][8]
Molecular Weight	128.56 g/mol	[1][4][5][6][7][8]
Appearance	White to light yellow/orange crystalline solid	[2][6][8][9]
Melting Point	126 - 133 °C	[4][6][8]
Boiling Point	240.8 °C at 760 mmHg	[4][6]
Density	1.326 g/cm ³	[6]
Solubility	Slightly soluble in water; Soluble in DMSO, Methanol, and other organic solvents	[2][8]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of **2-Amino-4-chloropyridine**. The key spectral features are summarized below.



Spectroscopy Type	Data	Source(s)
UV-Vis	λmax: 294 nm (in Chloroform)	[9]
Mass Spec. (GC-MS)	Major Peaks (m/z): 128, 101	[5]
FTIR	Available in spectral databases; key stretches expected for N-H, C=N, C=C, and C-Cl bonds.	[5]
¹H NMR	Data for derivatives are reported, confirming the pyridine ring protons and amino protons.	[10][11]
Raman	Available in spectral databases.	[5]

Early Synthesis Methodologies and Protocols

The development of efficient and scalable synthetic routes to **2-Amino-4-chloropyridine** was a primary focus of early research. Several key methodologies were established, which are detailed below.

Synthesis via Reduction of 4-Chloro-2-nitropyridine

The first reported synthesis of **2-Amino-4-chloropyridine** was achieved by German chemist Karl Friedrich in 1931 through the reduction of 4-chloro-2-nitropyridine[1]. A common modern adaptation of this method involves the reduction of a nitropyridine N-oxide precursor.

Experimental Protocol (based on related reductions[3]):

- To a reaction vessel, add 2-chloro-4-nitropyridine N-oxide (1 equivalent), iron powder (3.5 equivalents), and glacial acetic acid.
- Heat the mixture to reflux for approximately 1.5 hours, monitoring the reaction completion via Thin Layer Chromatography (TLC).



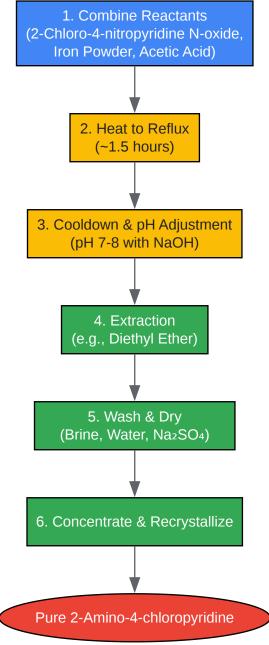




- Cool the reaction mixture to below 25 °C.
- Adjust the pH to between 7.0 and 8.0 using a 50% aqueous sodium hydroxide solution.
- Extract the product with a suitable organic solvent (e.g., diethyl ether) multiple times.
- Wash the combined organic layers with saturated brine solution and then water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Recrystallize the crude product from a solvent system such as benzene-cyclohexane to yield pure 2-Amino-4-chloropyridine.



Workflow: Reduction of a Nitropyridine Precursor



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Workflow for the synthesis via reduction of a nitropyridine.

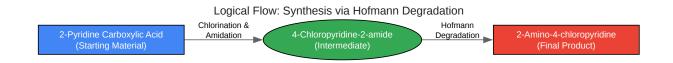
Synthesis from 2-Pyridine Carboxylic Acid via Hofmann Degradation



Another common route involves the conversion of 2-pyridine carboxylic acid into an amide, followed by a Hofmann degradation.[6][12]

Experimental Protocol (Generalized):

- Chlorination/Amidation: Convert 2-pyridine carboxylic acid to 4-chloropyridine-2-acid chloride using a chlorinating agent like thionyl chloride. Subsequent reaction with ammonia yields 4chloropyridine-2-amide.[12]
- Hofmann Degradation: Treat the resulting 4-chloropyridine-2-amide with a reagent such as calcium hypochlorite or sodium hypobromite in an alkaline solution. The amide undergoes rearrangement to form the primary amine, **2-Amino-4-chloropyridine**.[6][12]



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Synthesis of **2-Amino-4-chloropyridine** via Hofmann Degradation.

Synthesis from Methyl 4-Chloropicolinate

An improved, large-scale synthesis was developed starting from methyl 4-chloropicolinate hydrochloride.[7][9][13]

Experimental Protocol[7][9]:

- Hydrazide Formation: Treat methyl 4-chloropicolinate hydrochloride in methanol with hydrazine hydrate. Stir the resulting suspension for several hours. Collect the precipitated hydrazide via filtration.
- Diazotization: Dissolve the hydrazide in 1N hydrochloric acid and cool the solution to 0-5 °C.
 Add a solution of sodium nitrite in water dropwise, causing a new precipitate (the azide) to form. Stir for 15 minutes and collect the precipitate by filtration.



- Curtius Rearrangement: Combine the moist azide precipitate with a mixture of acetic acid and water. Heat the solution gently on a steam bath until the evolution of nitrogen gas ceases.
- Workup: Cool the reaction mixture to room temperature and adjust the pH to 7. Collect the
 resulting precipitate by filtration and recrystallize from ethanol to yield pure 2-Amino-4chloropyridine.

Early Applications and Areas of Research

The utility of **2-Amino-4-chloropyridine** as a versatile intermediate was recognized early in its history, leading to its use in several key areas of chemical and biological research.

- Pharmaceutical Synthesis: It serves as a crucial intermediate in the creation of a wide range
 of pharmaceutical compounds. Early research laid the groundwork for its use in synthesizing
 molecules with potential anti-inflammatory, antimicrobial, and antitumor properties.[2] It is a
 known precursor for drugs like Celecoxib and Sorafenib and inhibitors of enzymes such as
 tyrosine kinase and PI3K.[1][12]
- Agrochemical Development: The compound is a building block for various agrochemicals.[2]
 It is used to synthesize plant growth regulators, such as 1-(2-chloro-4-pyridyl)-3-phenylurea, a compound with high cytokinin activity, as well as intermediates for insecticides and herbicides.[1][3]
- Chemical Synthesis: As a precursor, it is highly valued for synthesizing more complex polychlorinated 2-aminopyridines and other nitrogen-containing heterocycles like pyrimidine derivatives.[1][9]
- Analytical Chemistry: An interesting early application was its use as a reagent for the
 detection and measurement of calcium ions, where it acts as an indicator of cellular calcium
 overload, a condition associated with various diseases.[4]
- Antimicrobial Research: While the parent compound has modest biological activity, its
 derivatives have been a subject of study. A series of Schiff bases derived from 2-Amino-4chloropyridine were synthesized and evaluated for their in-vitro antimicrobial effects against
 various bacteria and fungi.[10]



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